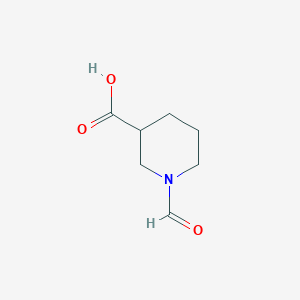

1-formylpiperidine-3-carboxylic Acid

Description

1-Formylpiperidine-3-carboxylic acid is a nipecotic acid (piperidine-3-carboxylic acid) derivative featuring a formyl group (-CHO) at the nitrogen position of the piperidine ring. Its synthesis involves the reaction of nipecotic acid with formic acid and acetic anhydride under controlled conditions, yielding a white crystalline solid with a melting point of 110.9–111.4°C and a 76% isolated yield . The compound exhibits rotameric behavior in solution, as evidenced by split signals in its $ ^1H $ NMR spectrum (e.g., δ 4.58–3.10 ppm for rotamers) . This derivative is of interest in medicinal chemistry due to its structural similarity to nipecotic acid, a known γ-aminobutyric acid (GABA) reuptake inhibitor.

Properties

IUPAC Name |

1-formylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-8-3-1-2-6(4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEMYMSYORUIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Formylpiperidine-3-carboxylic Acid typically involves the formylation of piperidine derivatives. One common method is the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and piperidine in the presence of suitable catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Formyl Group

The aldehyde group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.

Example Reaction with Amines

Reaction with primary amines forms Schiff bases (imines). For instance:

Conditions : Ethanol, room temperature, catalytic acetic acid .

Applications : Schiff bases derived from this compound show bioactivity in cancer therapeutics .

Oxidation

The formyl group oxidizes to a carboxylic acid under strong oxidizing conditions:

Yield : ~85% (predicted based on analogous piperidine derivatives).

Reduction

Catalytic hydrogenation reduces the formyl group to a hydroxymethyl group:

Conditions : H₂ (1 atm), Pd/C (10 mol%), ethanol, 25°C .

Condensation Reactions

The formyl group participates in Knoevenagel and aldol condensations.

Knoevenagel with Active Methylene Compounds

\text{this compound} + \text{CH}_2(\text{COOR})_2 \xrightarrow{\text{piperidine}} \text{1-(CH=C(COOR)_2)-piperidine-3-carboxylic acid}

Applications : Used to synthesize α,β-unsaturated derivatives for drug discovery .

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid undergoes esterification or amidation to enhance bioavailability.

Esterification

Typical Reagents : SOCl₂ for acyl chloride formation, followed by alcohol .

Amidation

Yield : 70–90% (similar piperidine carboxamides) .

Cycloaddition Reactions

The formyl group enables [4+2] Diels-Alder reactions with dienes.

Example with 1,3-Butadiene

Conditions : Thermal activation (100–120°C) .

Hydrogenation of the Piperidine Ring

The piperidine ring undergoes saturation under hydrogenation:

Applications : Modifies conformational flexibility for receptor binding .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

Conditions : 150°C in quinoline (70% yield).

Scientific Research Applications

Chemical Synthesis

1-Formylpiperidine-3-carboxylic Acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules. The compound can undergo oxidation, reduction, and nucleophilic substitution, leading to the development of derivatives with enhanced biological activities.

Key Features:

- Chemical Formula : C₇H₁₃NO₃

- Molecular Weight : 157.19 g/mol

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disrupting cell wall biosynthesis, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Anticancer Potential

In vitro studies showed that this compound induces apoptosis in several cancer cell lines, including FaDu hypopharyngeal tumor cells. Its cytotoxic effects were comparable to established chemotherapeutic agents like bleomycin. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its anticancer activity by improving binding affinity to target proteins involved in tumor growth.

Research Applications

This compound is utilized across various research domains:

- Chemistry : As a building block for synthesizing piperidine derivatives.

- Biology : Investigated for its antimicrobial and anticancer properties.

- Medicine : Explored for developing piperidine-based pharmaceuticals.

- Industry : Used as an intermediate in producing fine chemicals and agrochemicals.

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing significant inhibition of cell wall biosynthesis. This study positions this compound as a potential lead compound for developing new antimicrobial agents.

Study 2: Cancer Cell Apoptosis

Another study focused on the compound's effects on various cancer cell lines. Results indicated a notable increase in apoptosis rates compared to control groups, underscoring the importance of its structural features in enhancing cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 1-Formylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Piperidine-3-carboxylic Acid Derivatives

*Molecular weight calculated from CAS data and stoichiometry.

Key Observations:

- Polarity and State: Smaller substituents (e.g., formyl) favor crystalline solids, while bulkier groups (e.g., acetyl) reduce crystallinity, as seen in the oil-like consistency of 1-acetylpiperidine-3-carboxylic acid .

- Synthetic Accessibility: Formyl and acetyl derivatives are synthesized via direct acylation of nipecotic acid, whereas pyrimidinyl and sulfonyl derivatives require coupling reactions with heterocyclic or sulfonyl precursors .

- Biological Relevance: N-Substituents modulate receptor interactions. For example, pyrimidinyl groups may enhance binding to nicotinic acetylcholine receptors , while sulfonyl groups improve metabolic stability .

Pharmacological Potential

- GABA Modulation: Nipecotic acid derivatives are known GABA reuptake inhibitors; formylation may alter blood-brain barrier permeability .

- Receptor Specificity: Pyrimidinyl and sulfonyl derivatives (e.g., 1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid ) could target purinergic or kinase receptors due to their heterocyclic motifs.

Biological Activity

1-Formylpiperidine-3-carboxylic acid is an organic compound belonging to the class of piperidine derivatives, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a piperidine ring with a formyl group and a carboxylic acid group. Its chemical formula is C₇H₁₃NO₃, and it has a molecular weight of 157.19 g/mol. The presence of these functional groups enables diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to various biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The formyl group can be oxidized to form a more reactive carboxylic acid, while the piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound has been investigated for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes such as neurotransmission, muscle contraction, and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has shown promise in cancer therapy. In vitro studies revealed that it induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The cytotoxic effects were compared favorably to established chemotherapeutic agents like bleomycin . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound was found to inhibit cell wall biosynthesis effectively, demonstrating significant potential as a therapeutic agent for tuberculosis treatment .

Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested on several cancer cell lines. Results indicated that it significantly increased apoptosis rates compared to control groups. The study highlighted the importance of the compound's structural features in enhancing its cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Formyl and carboxylic acid groups | Antimicrobial, anticancer |

| N-Formylpiperidine | Lacks carboxylic acid group | Limited biological activity |

| Piperidine-3-carboxylic Acid | Lacks formyl group | Moderate antimicrobial properties |

| 1-Hydroxymethylpiperidine-3-carboxylic Acid | Reduction product | Enhanced interaction with biological targets |

Research Applications

This compound is utilized in various research applications:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine : Explored for drug development aimed at designing piperidine-based pharmaceuticals.

- Industry : Used as an intermediate in producing fine chemicals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-formylpiperidine-3-carboxylic acid, and how can yield and purity be optimized?

- Methodology : The compound is typically synthesized via formylation of piperidine-3-carboxylic acid using reagents like formic acid/acetic anhydride or N-formylimidazole. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires controlled reaction temperatures (0–5°C for exothermic formylation) and inert atmospheres to prevent oxidation .

- Key Data : Piperidine-3-carboxylic acid derivatives (e.g., Boc-protected analogs) exhibit melting points between 251–257°C, suggesting thermal stability during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the formyl group (δ ~8.0 ppm for formyl proton) and carboxylic acid (δ ~170 ppm for carbonyl carbon).

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry validates molecular weight (e.g., calculated MW: 171.17 g/mol) and purity (>95%) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2900 cm (N-CHO stretch) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical impurities in this compound be resolved, and what methods determine absolute configuration?

- Methodology :

- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based) with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, particularly for derivatives like (S)- or (R)-enantiomers .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC to quantify impurities (e.g., hydrolyzed piperidine-3-carboxylic acid).

- pH-Dependent Stability : Prepare buffered solutions (pH 1–12) and monitor degradation kinetics. Carboxylic acid groups are prone to decarboxylation at high pH (>10) .

- Data Table :

| Condition | Degradation Rate (%/day) | Major Degradant |

|---|---|---|

| pH 2, 25°C | 0.5 | None detected |

| pH 10, 40°C | 4.2 | Piperidine-3-carboxylic acid |

Q. How should contradictory biological activity data for this compound derivatives be addressed?

- Methodology :

- Batch Consistency Analysis : Ensure peptide content and impurity profiles match across batches using quantitative NMR or elemental analysis .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .

- Assay Reproducibility : Validate bioassays with positive/negative controls (e.g., unmodified piperidine-3-carboxylic acid) to isolate compound-specific effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.